molecular formula C15H17N3OS B2644249 N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide CAS No. 1021252-84-5

N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide

Cat. No. B2644249
CAS RN: 1021252-84-5
M. Wt: 287.38
InChI Key: QXNBOKHTEUDWBE-UHFFFAOYSA-N
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Description

“N-(6-(methylthio)pyridazin-3-yl)benzamide” is a chemical compound used in scientific research. It belongs to the class of pyridazin-3(2H)-one derivatives which have attracted the attention of medicinal chemists due to their diverse pharmacological activities .


Molecular Structure Analysis

While the specific molecular structure analysis for “N-(6-(methylthio)pyridazin-3-yl)-4-phenylbutanamide” is not available, similar compounds have been studied using techniques such as B3LYP geometry and energy and GIAO/B3LYP NMR calculations .

Scientific Research Applications

Pharmacological Potential

Histamine H3 Receptor Antagonism

A novel series of pyridazin-3-one derivatives, related to the compound , has been identified as potent and selective histamine H3 receptor (H3R) antagonists/inverse agonists. These derivatives exhibit significant potential in the treatment of attentional and cognitive disorders due to their high affinity for human and rat H3Rs, demonstrating more than 1000-fold selectivity over other histamine receptor subtypes. The optimization of these derivatives led to compounds with ideal pharmaceutical properties for CNS drugs, indicating their potential utility in preclinical development for cognitive enhancement and attention deficit disorders (Hudkins et al., 2011).

Synthetic and Material Applications

Tautomeric Stability and Methylation

The exhaustive methylation of certain pyridazinone derivatives has been studied for understanding tautomeric stability, a crucial factor in the activity of pyridazine medicinal drugs. This research has implications for the synthesis of more stable and effective medicinal compounds by optimizing the methylation process, which predominantly leads to the O-methylated forms of the compounds under study (Katrusiak & Katrusiak, 2004).

Antimicrobial and Anticonvulsant Activities

Ring Transformation and Antimicrobial Activity

Research on indolyl-substituted 2(3H)-furanones and their conversion into pyridazin-3(4H)-ones and other heterocycles has revealed significant antimicrobial activities against a variety of bacterial and fungal species. This suggests that derivatives of the compound may also possess valuable antimicrobial properties, potentially contributing to the development of new antibacterial and antifungal agents (Abou-Elmagd et al., 2015).

Cardiotonic and Herbicidal Activities

Cardiotonic Properties

A series of pyridazinone derivatives, structurally related to the compound of interest, have been synthesized and evaluated for inotropic activity and cardiohemodynamic effects. Some of these compounds displayed potent positive inotropic activity along with vasodilating activity, suggesting their potential use as cardiotonics (Okushima et al., 1987).

Herbicidal Activities

Pyridazinone herbicides have been studied for their modes of action, particularly their ability to inhibit the Hill reaction and photosynthesis, leading to phytotoxic effects similar to those of atrazine. This research demonstrates the utility of pyridazinone derivatives in agricultural applications, offering insights into the development of novel herbicides (Hilton et al., 1969).

properties

IUPAC Name

N-(6-methylsulfanylpyridazin-3-yl)-4-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3OS/c1-20-15-11-10-13(17-18-15)16-14(19)9-5-8-12-6-3-2-4-7-12/h2-4,6-7,10-11H,5,8-9H2,1H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXNBOKHTEUDWBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN=C(C=C1)NC(=O)CCCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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